2-(5-Methoxy-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride
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Overview
Description
2-(5-Methoxy-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methoxy-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoxime with carbonyl compounds such as carboxylic acids, aldehydes, or esters . The reaction conditions often include the use of catalysts and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methoxy-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield oxadiazole derivatives with additional functional groups, while reduction may yield amine derivatives.
Scientific Research Applications
2-(5-Methoxy-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(5-Methoxy-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, the compound may inhibit the synthesis of bacterial cell walls or interfere with the function of essential enzymes . In its anticancer role, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(5-Methoxy-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride include other oxadiazole derivatives such as:
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Uniqueness
What sets this compound apart from other oxadiazole derivatives is its specific substitution pattern, which imparts unique chemical and biological properties. For example, the presence of the methoxy group at the 5-position enhances its ability to interact with biological targets, making it a promising candidate for drug development .
Properties
IUPAC Name |
2-(5-methoxy-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2.ClH/c1-9-5-7-4(2-3-6)8-10-5;/h2-3,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXNIXYIRAAQGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NO1)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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